Cas no 1151806-12-0 (6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate structure](https://www.kuujia.com/scimg/cas/1151806-12-0x500.png)
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate Chemical and Physical Properties
Names and Identifiers
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- 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate
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- MDL: MFCD28347692
- Inchi: 1S/C21H24O5/c1-5-16(22)24-19-14-10-8-7-9-13(14)18-15(11-12-21(3,4)26-18)20(19)25-17(23)6-2/h7-10H,5-6,11-12H2,1-4H3
- InChI Key: MOBPGHWXOITHFG-UHFFFAOYSA-N
- SMILES: C12=C3C(C=CC=C3)=C(OC(=O)CC)C(OC(=O)CC)=C1CCC(C)(C)O2
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0979099-1g |
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate |
1151806-12-0 | 95% | 1g |
$1900 | 2025-02-25 | |
eNovation Chemicals LLC | Y0979099-1g |
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate |
1151806-12-0 | 95% | 1g |
$1900 | 2025-02-26 | |
eNovation Chemicals LLC | Y0979099-1g |
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate |
1151806-12-0 | 95% | 1g |
$100 | 2024-08-02 |
6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate
Professional Introduction to Compound with CAS No. 1151806-12-0 and Product Name: 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate
The compound identified by the CAS number 1151806-12-0 and the product name 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate represents a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of chromene derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an acetoxy group at the 6-position and a propionate moiety at the 5-position, contribute to its unique chemical properties and biological interactions.
Chromenes are heterocyclic compounds that consist of a benzene ring fused to a chromene ring system. These structures are known for their stability and versatility in drug design. The specific modification of 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate enhances its pharmacological profile, making it a promising candidate for further investigation in medicinal chemistry. The acetoxy group not only influences the electronic properties of the molecule but also plays a crucial role in its solubility and metabolic stability.
Recent advancements in the field of natural product-inspired drug discovery have highlighted the importance of chromene derivatives in developing novel therapeutic agents. Studies have demonstrated that chromenes exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-microbial, and anti-cancer properties. The compound 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate, with its unique structural motif, has been investigated for its potential in modulating various biological pathways.
In particular, research has focused on understanding the interaction of this compound with target enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The propionate moiety at the 5-position is particularly noteworthy as it can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity. This feature has been exploited in designing molecules that exhibit improved selectivity and efficacy.
The synthesis of 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex chromene core efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in drug development.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. By modifying different functional groups within the chromene core, chemists can generate libraries of derivatives with tailored biological activities. This approach has led to several promising candidates that are currently undergoing preclinical testing. The structural diversity offered by chromene derivatives makes them an invaluable resource for medicinal chemists seeking to develop new treatments for complex diseases.
The pharmacokinetic properties of 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-yl propionate have also been thoroughly evaluated to ensure its suitability for therapeutic use. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. Additionally, its favorable pharmacokinetic profile reduces concerns about rapid degradation or excretion after administration.
In conclusion, the compound with CAS number 1151806-12-0 and product name 6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-y propionate represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in treating various diseases.
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